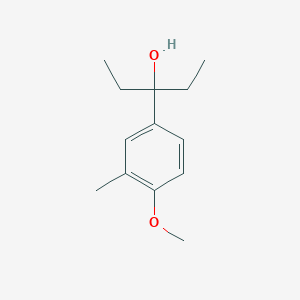

3-(4-Methoxy-3-methylphenyl)-3-pentanol

Description

3-(4-Methoxy-3-methylphenyl)-3-pentanol is a tertiary alcohol with a molecular formula of C₁₂H₁₈O₂ (molecular weight: 194.27 g/mol) and CAS numbers 17138-75-9 and 1443355-55-2 . Its structure features a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position, attached to the third carbon of a pentanol backbone.

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-13(14,6-2)11-7-8-12(15-4)10(3)9-11/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILXOSUQUNXCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)-3-pentanol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-Methoxy-3-methylphenyl)-3-pentanone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)-3-pentanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with 3-(4-Methoxy-3-methylphenyl)-3-pentanol, differing primarily in substituents or backbone modifications:

3-Pentanol (C₅H₁₂O)

- Substituents: Hydroxyl (-OH) group at the third carbon of pentanol.

- Biological Activity: Acts as a volatile organic compound (VOC) that primes jasmonic acid (JA) and salicylic acid (SA) defense pathways in plants. Exposure to 100 nM gaseous 3-pentanol reduces bacterial growth (e.g., Pseudomonas syringae) by 25–100-fold in Arabidopsis .

- Limitations : High volatility limits field efficacy due to rapid evaporation .

2-Butanone (C₄H₈O)

- Substituents : Ketone group at the second carbon.

- Biological Activity: Induces systemic acquired resistance (SAR) in cucumber plants at ultra-low concentrations (0.1 µM), outperforming 3-pentanol in concentration efficiency .

1-Phenyl-4-methyl-3-pentanol (C₁₂H₁₈O)

- Substituents : Phenyl group at C1 and methyl group at C3.

- Properties: Similar molecular weight (178.27 g/mol) but distinct substitution pattern (CAS 68426-07-3). No direct biological data available .

3-(3-Fluoro-2-methylphenyl)-3-pentanol (C₁₂H₁₅FO)

- Substituents : Fluorine at meta and methyl at ortho positions on the phenyl ring.

- Limited data on applications .

Plant Defense Priming

- 3-Pentanol: Upregulates defense genes (e.g., PDF1.2 for JA, PR1 for SA) in Arabidopsis and pepper, reducing disease severity by 24–40% in cucumber at 1 mM .

- This compound: No direct activity data, but bulkier aromatic substituents may enhance stability or receptor interaction compared to simpler alcohols.

- 2-Butanone: Achieves comparable disease control at 1,000-fold lower concentrations (10 nM) than 3-pentanol, suggesting superior SAR induction efficiency .

Volatility and Field Application

- 3-Pentanol: High evaporation rate limits open-field consistency .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Volatility | Effective Concentration |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈O₂ | 194.27 | 4-OCH₃, 3-CH₃ on phenyl | Low* | Unknown |

| 3-Pentanol | C₅H₁₂O | 88.15 | -OH at C3 | High | 100 nM–1 mM |

| 2-Butanone | C₄H₈O | 72.11 | Ketone at C2 | Moderate | 0.1 µM–10 nM |

| 1-Phenyl-4-methyl-3-pentanol | C₁₂H₁₈O | 178.27 | Phenyl at C1, CH₃ at C4 | Moderate | No data |

*Inferred from structural analogs.

Biological Activity

3-(4-Methoxy-3-methylphenyl)-3-pentanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : Not widely reported, but related compounds suggest similar reactivity profiles.

The compound features a pentanol backbone with a methoxy and methyl-substituted aromatic ring, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Anti-inflammatory | Reduces cytokine release in vitro |

Case Studies and Research Findings

-

Antimicrobial Study :

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results showed significant inhibition zones, indicating effective bactericidal activity. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity. -

Cancer Cell Line Experimentation :

In vitro assays using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound activates apoptotic pathways. -

Anti-inflammatory Effects :

Research exploring the anti-inflammatory properties showed that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential role in mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Activities | Differences |

|---|---|---|

| 4-Hydroxy-3-methylphenyl-3-pentanol | Antioxidant properties | Lacks methoxy group |

| 4-Methoxyphenol | Antimicrobial but less potent | Simpler structure; lower efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.